4-{[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine
Description
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O2/c1-10-19-7-5-14(20-10)23-11-6-8-21(9-11)16(22)15-12(17)3-2-4-13(15)18/h2-5,7,11H,6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAVWKZKXJQNHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a chloro-fluorobenzoyl group and a pyrrolidine moiety, which are significant for its biological interactions.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in nucleotide synthesis, particularly affecting the pyrimidine metabolism pathways. This inhibition can lead to decreased proliferation in certain cancer cell lines, as seen in studies involving other pyrimidine derivatives .
- Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens, suggesting that this derivative may possess antimicrobial properties. The presence of halogen substituents often enhances biological activity against bacteria and fungi .
- Cell Signaling Modulation : The compound could interact with cellular signaling pathways, potentially influencing processes like apoptosis and cell migration. Studies on related compounds indicate that modifications in the pyrimidine ring can alter their affinity for specific receptors involved in these pathways .
Biological Activity Data
A summary of biological activities reported for similar compounds is presented in the following table:
Case Studies
- Anticancer Studies : A study on chloroethyl pyrimidine nucleosides demonstrated their ability to inhibit cell proliferation and migration in A431 vulvar epidermal carcinoma cells. The study suggested that structural modifications in pyrimidines can enhance their anticancer efficacy .
- Antimicrobial Research : Research involving ferrocene-pyrimidine conjugates highlighted their antiplasmodial activities against chloroquine-susceptible strains of malaria parasites. This suggests that modifications similar to those found in 4-{[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine could yield potent antimicrobial agents .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The compound’s pyrimidine core is a common scaffold in pharmaceuticals, as seen in drugs like Gleevec (imatinib) and trimethoprim , which leverage pyrimidine’s ability to participate in hydrogen bonding and π-stacking interactions . Key differentiating features of 4-{[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine include:
- 2-Methylpyrimidine : Enhances lipophilicity and metabolic stability compared to unsubstituted pyrimidines.
- Pyrrolidin-3-yl oxy linker : Improves solubility and bioavailability by introducing a flexible, nitrogen-containing heterocycle.
Comparison with Analogs from Evidence
A. Furochromenyl-Pyrimidinones ()
Compounds 3–7 in feature pyrimidin-4-one cores fused with furochromenylideneamino groups. These analogs demonstrated analgesic and anti-inflammatory activities, attributed to their electron-deficient aromatic systems and amine substituents . In contrast, the target compound’s benzoyl-pyrrolidine group may favor different target interactions (e.g., kinase inhibition over cyclooxygenase modulation).
B. Alpelisib Combination Therapy (–4)
The patent-pending compound 6-(2,4-dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[7]annulene-2-carboxylic acid shares a pyrrolidin-3-yl oxy group with the target compound but incorporates a benzoannulene core and dichlorophenyl substituents. This compound is used in combination with alpelisib (a PI3Kα inhibitor) for cancer therapy, suggesting that pyrrolidine-oxygen linkers are advantageous in oncology applications . The target compound’s chloro-fluoro substitution may offer similar pharmacokinetic benefits, such as enhanced blood-brain barrier penetration.
C. Gleevec (Imatinib) and Other Pyrimidine Drugs ()
Gleevec’s pyrimidine core is functionalized with a benzamide and methylpiperazine group, enabling selective inhibition of BCR-ABL kinase. The target compound’s benzoyl-pyrrolidine group could mimic this binding mode but with altered steric effects due to the pyrrolidine ring’s rigidity .
Data Table: Structural and Functional Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
